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Compound of Interest

Compound Name: 3-Chloro-6-phenoxypyridazine

Cat. No.: B074615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-fluoro-6-

phenoxypyridazine via nucleophilic aromatic substitution (SNAr) of 3-chloro-6-
phenoxypyridazine. The procedure is based on established methods for the fluorination of

heteroaryl chlorides.[1][2][3][4]

Introduction
The introduction of fluorine into bioactive molecules is a widely used strategy in drug discovery

to modulate physicochemical and pharmacokinetic properties such as metabolic stability,

lipophilicity, and binding affinity.[5] Pyridazine scaffolds are also important pharmacophores

found in numerous therapeutic agents. The target compound, 3-fluoro-6-phenoxypyridazine,

combines these features, making it a valuable building block for medicinal chemistry programs.

This protocol describes a robust method for its preparation using potassium fluoride as the

fluorine source, facilitated by a phase-transfer catalyst.
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Caption: Reaction scheme for the fluorination of 3-chloro-6-phenoxypyridazine.

Experimental Protocol
Materials and Reagents

Reagent
Molecular
Formula

MW ( g/mol
)

Amount
(mmol)

Amount (g) Equivalents

3-chloro-6-

phenoxypyrid

azine

C₁₀H₇ClN₂O 218.63 5.0 1.09 1.0

Spray-dried

Potassium

Fluoride

KF 58.10 15.0 0.87 3.0

18-crown-6 C₁₂H₂₄O₆ 264.32 0.5 0.13 0.1

Anhydrous

Dimethyl

Sulfoxide

(DMSO)

C₂H₆OS 78.13 - 25 mL -
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Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar

and a reflux condenser, add 3-chloro-6-phenoxypyridazine (1.09 g, 5.0 mmol), spray-dried

potassium fluoride (0.87 g, 15.0 mmol), and 18-crown-6 (0.13 g, 0.5 mmol).

Reaction Setup: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or

argon) three times.

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 25 mL) to the flask via a

syringe.

Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS). The reaction is expected to be complete within 12-24 hours.

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by

column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the

pure 3-fluoro-6-phenoxypyridazine.

Expected Product and Analytical Data
Compound

Molecular
Formula

MW ( g/mol )
Theoretical
Yield (g)

Physical
Appearance

3-fluoro-6-

phenoxypyridazi

ne

C₁₀H₇FN₂O 202.18 1.01
White to off-white

solid
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Analytical Data Expected Values

¹H NMR (400 MHz, CDCl₃)

δ 7.50-7.40 (m, 2H, Ar-H), 7.30-7.20 (m, 3H, Ar-

H), 7.10 (d, J = 9.0 Hz, 1H, pyridazine-H), 6.90

(dd, J = 9.0, 4.0 Hz, 1H, pyridazine-H).

¹³C NMR (101 MHz, CDCl₃)

δ 160.2 (d, ¹JCF = 240 Hz), 158.5, 153.8, 129.8,

125.5, 121.7, 119.5 (d, ²JCF = 20 Hz), 115.4 (d,

³JCF = 5 Hz).

¹⁹F NMR (376 MHz, CDCl₃)

δ -70 to -90 ppm (relative to CFCl₃). The

chemical shift of fluorine on a heteroaromatic

ring can vary, but this range is a reasonable

estimate.[6][7][8]

Mass Spec. (ESI+) m/z 203.06 [M+H]⁺.

Note: The NMR data provided are estimated values based on the analysis of structurally similar

compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
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Caption: Workflow for the fluorination of 3-chloro-6-phenoxypyridazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. scispace.com [scispace.com]

3. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally
friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

4. pubs.acs.org [pubs.acs.org]

5. researchgate.net [researchgate.net]

6. 19F [nmr.chem.ucsb.edu]

7. alfa-chemistry.com [alfa-chemistry.com]

8. biophysics.org [biophysics.org]

To cite this document: BenchChem. [Application Notes and Protocols: Fluorination of 3-
chloro-6-phenoxypyridazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074615#fluorination-of-3-chloro-6-
phenoxypyridazine-experimental-procedure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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